molecular formula C28H31N4P B14298065 N,N',N'',N'''-Tetrakis(4-methylphenyl)phosphorimidic triamide CAS No. 112981-13-2

N,N',N'',N'''-Tetrakis(4-methylphenyl)phosphorimidic triamide

Cat. No.: B14298065
CAS No.: 112981-13-2
M. Wt: 454.5 g/mol
InChI Key: KJOKBHNQCVMSIT-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide: is a chemical compound known for its unique structure and properties It is composed of four methylphenyl groups attached to a phosphorimidic triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide typically involves the reaction of phosphorimidic triamide with 4-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.

    Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product.

Major Products Formed

The major products formed from the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic triamides.

Scientific Research Applications

N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’,N’‘,N’‘’-Tetrakis(4-methoxyphenyl)phosphorimidic triamide
  • N,N’,N’‘,N’‘’-Tetrakis(4-chlorophenyl)phosphorimidic triamide
  • N,N’,N’‘,N’‘’-Tetrakis(4-fluorophenyl)phosphorimidic triamide

Uniqueness

N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide is unique due to the presence of methyl groups, which can influence its reactivity and interactions compared to other similar compounds with different substituents. The methyl groups can affect the compound’s steric and electronic properties, making it distinct in terms of its chemical behavior and applications.

Properties

CAS No.

112981-13-2

Molecular Formula

C28H31N4P

Molecular Weight

454.5 g/mol

IUPAC Name

N-[bis(4-methylanilino)-(4-methylphenyl)imino-λ5-phosphanyl]-4-methylaniline

InChI

InChI=1S/C28H31N4P/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20,29-31H,1-4H3

InChI Key

KJOKBHNQCVMSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NP(=NC2=CC=C(C=C2)C)(NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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